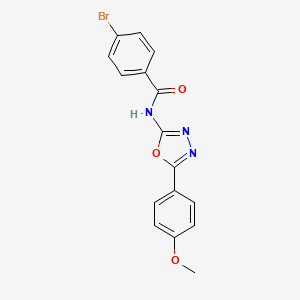
4-bromo-N-(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-bromo-N-(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)benzamide is a chemical compound that has been studied extensively for its potential applications in scientific research. This compound has been synthesized using various methods and has been found to have a range of biochemical and physiological effects. In
Scientific Research Applications
Nematocidal Activity
A study conducted by Liu et al. (2022) designed and synthesized novel 1,2,4-oxadiazole derivatives, including compounds closely related to the one , demonstrating significant nematocidal activity against Bursaphelenchus xylophilus. These compounds showed a promising lead for the development of nematicides due to their efficacy in reducing nematode motility and survival, suggesting a potential application for 4-bromo-N-(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)benzamide in pest management strategies (Liu, Wang, Zhou, & Gan, 2022).
Crystal Structure Analysis
Kumara et al. (2017) explored the crystal structure, Hirshfeld surface analysis, and DFT calculations of novel piperazine derivatives including a structural framework similar to the compound of interest. These studies not only provide insights into the molecular interactions and stability of such compounds but also highlight their potential for further functionalization and application in materials science (Kumara, Harish, Shivalingegowda, Tandon, Mohana, & Lokanath, 2017).
Antidiabetic Screening
A related compound was evaluated for its antidiabetic potential by Lalpara et al. (2021), who synthesized a series of derivatives and tested them for α-amylase inhibition. This study indicates a potential research direction for this compound in the development of antidiabetic therapies (Lalpara, Vachhani, Hadiyal, Goswami, & Dubal, 2021).
Anticancer Evaluation
Research by Ravinaik et al. (2021) involved the design, synthesis, and evaluation of N-substituted benzamides, including oxadiazole derivatives, for anticancer activity. This work underscores the therapeutic potential of oxadiazole derivatives in oncology, suggesting that this compound could serve as a valuable lead compound in cancer research (Ravinaik, Rao, Rao, Ramachandran, & Reddy, 2021).
Antimicrobial Activity
Sanjeeva et al. (2021) developed benzofuran-oxadiazole hybrids, demonstrating the synthesis and evaluation of these compounds for antimicrobial activity. Although the specific compound of interest was not directly studied, this research highlights the potential of oxadiazole derivatives in combating microbial infections, suggesting an area for further exploration (Sanjeeva, Rao, Prasad, & Ramana, 2021).
Mechanism of Action
Biochemical Pathways
Additionally, indole derivatives, which are structurally similar to this compound, have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, and more .
Pharmacokinetics
181 Da , which could potentially influence its bioavailability.
Biochemical Analysis
Biochemical Properties
It is known that the compound has a central amide group (C=O-NH) formed between a 5-bromo-2-chlorobenzoic acid moiety and a 4-methoxybenzyl group . The presence of two halogens (bromine and chlorine) on the benzene ring could potentially affect its reactivity.
Cellular Effects
One study found that a similar compound inhibited five non-small cell lung cancer (NSCLC) cell lines with FGFR1 amplification
Molecular Mechanism
It is speculated that the compound may interact with various biomolecules, potentially affecting enzyme activity and gene expression
Properties
IUPAC Name |
4-bromo-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12BrN3O3/c1-22-13-8-4-11(5-9-13)15-19-20-16(23-15)18-14(21)10-2-6-12(17)7-3-10/h2-9H,1H3,(H,18,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJKXKZWSIYTSFP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN=C(O2)NC(=O)C3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12BrN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-methyl-4-({4-phenyl-1-[4-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-5-yl}methyl)piperazine](/img/structure/B2799912.png)
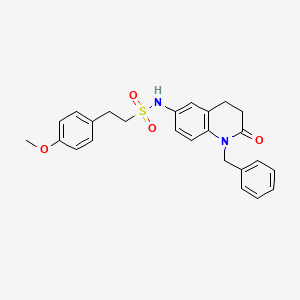
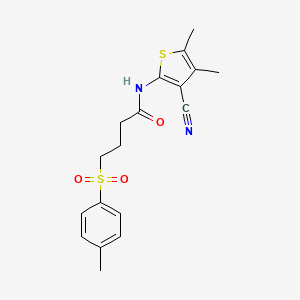
![2-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2799916.png)

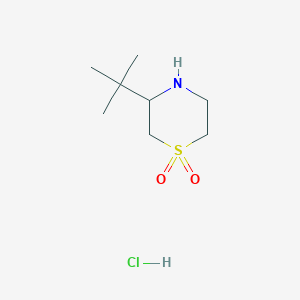
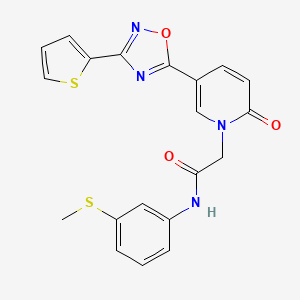
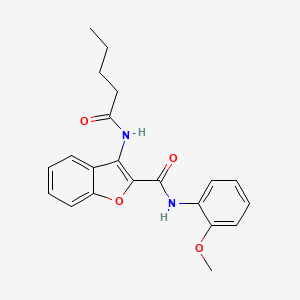
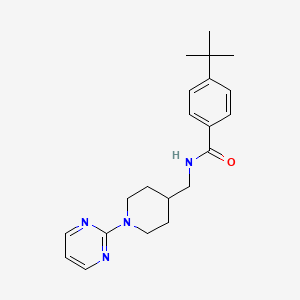
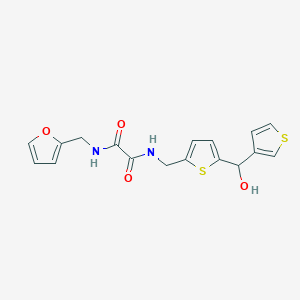
![2-((7-acetyl-3-benzyl-4-oxo-3,4,5,6,7,8-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-(3,5-dimethylphenyl)acetamide](/img/structure/B2799930.png)
![2-(1-isopropyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)-N-(4-methoxyphenyl)acetamide](/img/structure/B2799932.png)

![N-(benzo[d]thiazol-2-yl)-2-((1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2799934.png)
